5b-Dihydro progesterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5β-Dihydroprogesterone is synthesized from progesterone through the action of the enzyme 5β-reductase . This enzymatic reduction involves the conversion of the double bond in the A-ring of progesterone to a single bond, resulting in the formation of 5β-Dihydroprogesterone .
Industrial Production Methods
Industrial production of 5β-Dihydroprogesterone typically involves the use of biocatalysts, such as microorganisms or enzymes, to facilitate the reduction of progesterone . This method is preferred due to its efficiency and selectivity in producing the desired compound .
Chemical Reactions Analysis
Types of Reactions
5β-Dihydroprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnanedione derivatives.
Reduction: It can be further reduced to form other dihydroprogesterone derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Pregnanedione derivatives.
Reduction: Other dihydroprogesterone derivatives.
Substitution: Halogenated steroid derivatives.
Scientific Research Applications
5β-Dihydroprogesterone has a wide range of scientific research applications:
Mechanism of Action
5β-Dihydroprogesterone exerts its effects through several mechanisms:
GABA A Receptor Modulation: It acts as a positive allosteric modulator of the GABA A receptor, enhancing the inhibitory effects of GABA.
GABA A-rho Receptor Modulation: It acts as a negative allosteric modulator of the GABA A-rho receptor.
Pregnane X Receptor Activation: The compound acts as an agonist of the pregnane X receptor, regulating uterine contractility.
Comparison with Similar Compounds
Similar Compounds
5α-Dihydroprogesterone: An agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor.
3α-Dihydroprogesterone: Another metabolite of progesterone with similar neurosteroid properties.
Isopregnanolone: A neurosteroid with similar effects on the GABA A receptor.
Uniqueness
5β-Dihydroprogesterone is unique in its specific modulation of the GABA A and GABA A-rho receptors, as well as its weak affinity for the progesterone receptor . This distinguishes it from other similar compounds, such as 5α-Dihydroprogesterone, which has a stronger affinity for the progesterone receptor .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
XMRPGKVKISIQBV-DFKCLDOFSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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